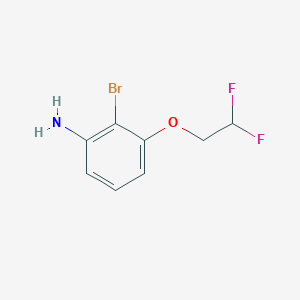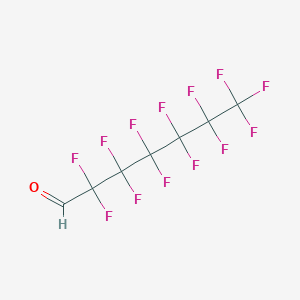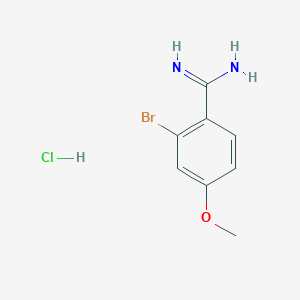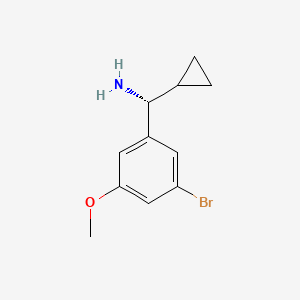
(R)-(3-Bromo-5-methoxyphenyl)(cyclopropyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(3-Bromo-5-methoxyphenyl)(cyclopropyl)methanamine is a chemical compound with the molecular formula C11H14BrNO It is characterized by the presence of a bromine atom at the 3rd position and a methoxy group at the 5th position on a phenyl ring, which is further attached to a cyclopropyl group through a methanamine linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3-Bromo-5-methoxyphenyl)(cyclopropyl)methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Cyclopropylation: The attachment of a cyclopropyl group to the phenyl ring, which can be achieved through cyclopropanation reactions using reagents like diazomethane or cyclopropylcarbinol.
Methanamine Introduction:
Industrial Production Methods
Industrial production of ®-(3-Bromo-5-methoxyphenyl)(cyclopropyl)methanamine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
®-(3-Bromo-5-methoxyphenyl)(cyclopropyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), Sodium cyanide (NaCN), Various amines
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids
Reduction: Corresponding alcohols or amines
Substitution: Various substituted phenyl derivatives
Aplicaciones Científicas De Investigación
®-(3-Bromo-5-methoxyphenyl)(cyclopropyl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ®-(3-Bromo-5-methoxyphenyl)(cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- ®-(3-Bromo-5-methoxyphenyl)(cyclopropyl)methanamine shares structural similarities with other substituted phenylmethanamines, such as:
- ®-(3-Chloro-5-methoxyphenyl)(cyclopropyl)methanamine
- ®-(3-Fluoro-5-methoxyphenyl)(cyclopropyl)methanamine
- ®-(3-Iodo-5-methoxyphenyl)(cyclopropyl)methanamine
Uniqueness
The uniqueness of ®-(3-Bromo-5-methoxyphenyl)(cyclopropyl)methanamine lies in the specific combination of substituents on the phenyl ring and the presence of the cyclopropyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C11H14BrNO |
|---|---|
Peso molecular |
256.14 g/mol |
Nombre IUPAC |
(R)-(3-bromo-5-methoxyphenyl)-cyclopropylmethanamine |
InChI |
InChI=1S/C11H14BrNO/c1-14-10-5-8(4-9(12)6-10)11(13)7-2-3-7/h4-7,11H,2-3,13H2,1H3/t11-/m1/s1 |
Clave InChI |
PHXGIUZSRBUJHI-LLVKDONJSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1)[C@@H](C2CC2)N)Br |
SMILES canónico |
COC1=CC(=CC(=C1)C(C2CC2)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


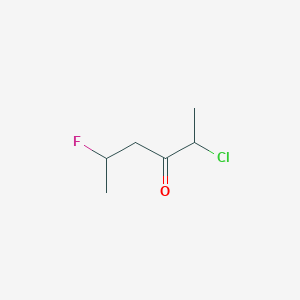
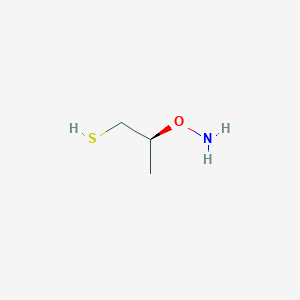
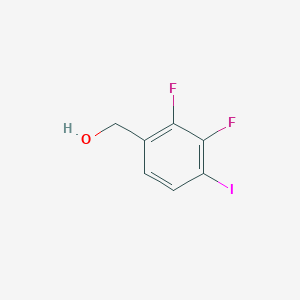
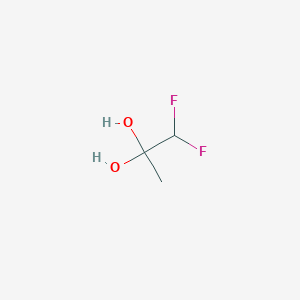

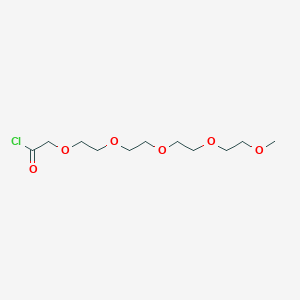

![1-[[3-(Dimethylamino)propyl]amino]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-OL](/img/structure/B12844615.png)
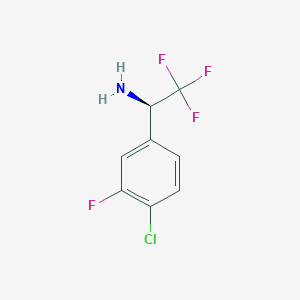
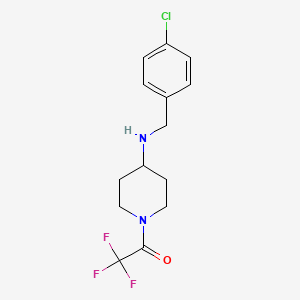
![2-[(2S)-2-[[(3-oxo-3-phenylmethoxypropyl)amino]methyl]pyrrolidin-1-yl]acetic acid](/img/structure/B12844627.png)
